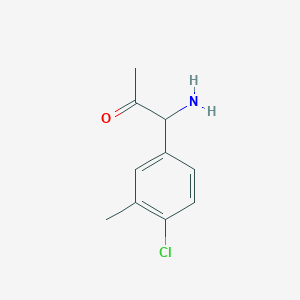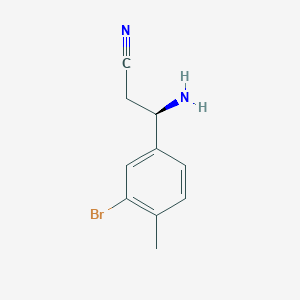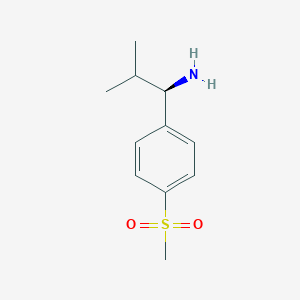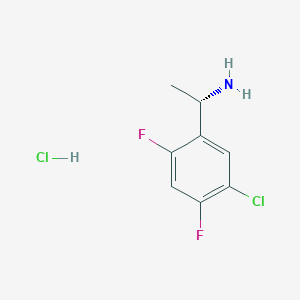![molecular formula C8H6ClFN2 B13054853 5-Chloro-4-fluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13054853.png)
5-Chloro-4-fluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-fluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of chlorine and fluorine atoms at the 5th and 4th positions, respectively, and a methyl group at the 1st position of the pyrrolo[2,3-B]pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-fluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the pyrrolo[2,3-B]pyridine core structure.
Halogenation: Introduction of chlorine and fluorine atoms at the desired positions using halogenating agents such as N-chlorosuccinimide (NCS) and Selectfluor.
Methylation: The methyl group is introduced at the 1st position using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-4-fluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-B]pyridine derivatives, which can be further explored for their biological activities.
Aplicaciones Científicas De Investigación
5-Chloro-4-fluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to study biological pathways and mechanisms.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-4-fluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets. It can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-5-fluoro-1H-pyrrolo[2,3-B]pyridine
- 5-Fluoro-1H-pyrrolo[3,2-B]pyridine
- 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-B]pyridine
Uniqueness
5-Chloro-4-fluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine is unique due to the specific positioning of the chlorine, fluorine, and methyl groups, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for the development of new drugs and materials.
Propiedades
Fórmula molecular |
C8H6ClFN2 |
|---|---|
Peso molecular |
184.60 g/mol |
Nombre IUPAC |
5-chloro-4-fluoro-1-methylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6ClFN2/c1-12-3-2-5-7(10)6(9)4-11-8(5)12/h2-4H,1H3 |
Clave InChI |
GROLQZXBXNKBGU-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=C(C(=CN=C21)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


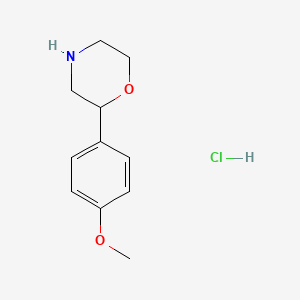

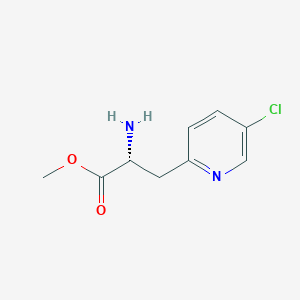
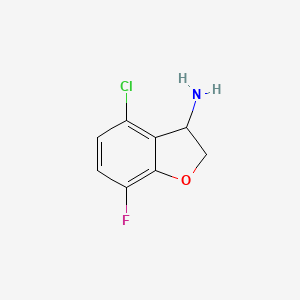

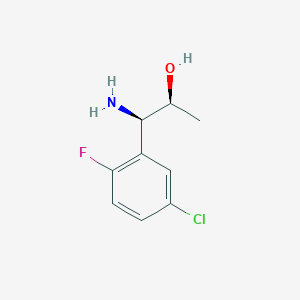
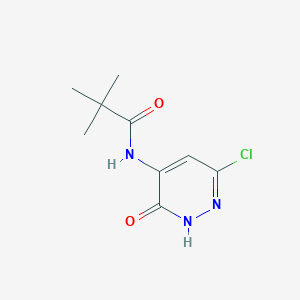

![6-Bromo-3-(difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13054809.png)

